N-[(2-ethoxyphenyl)methyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
Description
N-[(2-ethoxyphenyl)methyl]-9-oxa-2-azaspiro[55]undecane-2-carboxamide is a spirocyclic compound featuring a unique spiro[55]undecane framework
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-2-24-17-7-4-3-6-16(17)14-20-18(22)21-11-5-8-19(15-21)9-12-23-13-10-19/h3-4,6-7H,2,5,8-15H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVBCIPKCSWIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)N2CCCC3(C2)CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the ethoxyphenyl group. One common method involves the reaction of a suitable azaspiro precursor with an ethoxyphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-9-oxa-2-azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug-receptor interactions.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
9-oxa-2-azaspiro[5.5]undecane: A simpler spirocyclic compound without the ethoxyphenyl group.
1,3-dioxaspiro[5.5]undecane: A spirocyclic compound with oxygen atoms in the ring system.
1,3-dithiane spiro[5.5]undecane: A spirocyclic compound with sulfur atoms in the ring system.
Uniqueness
N-[(2-ethoxyphenyl)methyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other spirocyclic compounds and may enhance its utility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
